molecular formula C18H18NO8P B557270 Fmoc-O-phospho-L-serine CAS No. 158171-15-4

Fmoc-O-phospho-L-serine

Cat. No. B557270
M. Wt: 407.3 g/mol
InChI Key: LGDJNCRIHRFKML-INIZCTEOSA-N
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Description

Fmoc-O-phospho-L-serine is a compound used in peptide synthesis. It has a molecular formula of C18H18NO8P and a molecular weight of 407.32 . The compound appears as a white solid .


Synthesis Analysis

Fmoc-O-phospho-L-serine is used in Solid-Phase Peptide Synthesis (SPPS) where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . The Fmoc group is removed with a solution of piperidine, which does not disturb the acid-labile linker between the peptide and the resin . An optimized Fmoc-removal strategy using a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been shown to drastically reduce diketopiperazine (DKP) formation compared to the conventional method of 20% piperidine/DMF .


Molecular Structure Analysis

The Fmoc-O-phospho-L-serine molecule contains a total of 48 bonds. There are 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 3 hydroxyl groups, and 1 phosphate/thiophosphate .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach .


Physical And Chemical Properties Analysis

Fmoc-O-phospho-L-serine is a white solid with a molecular weight of 407.32 . It has an optical rotation of [a]D20 = 4.5 ± 1 ° (C=1 in DMF) and [a]D25 = 4 ± 2 ° (C=1 in Methanol) . It should be stored at temperatures less than or equal to -4 °C .

Scientific Research Applications

1. Bone Adhesive in Biomedical Engineering

  • Application : Fmoc-O-phospho-L-serine is used in the creation of phosphoserine modified cements (PMC), which are used as mineral bone adhesives .
  • Method : The cements are based on mixtures of o-phosphoserine (OPLS) and calcium phosphates, such as tetracalcium phosphate (TTCP) or α-tricalcium phosphate (α-TCP), as well as chelate setting magnesium phosphate cements .
  • Results : The novel biomineral adhesives demonstrate excellent bond strength to bone with approximately 6.6–7.3 MPa under shear load . The adhesives are also promising due to their cohesive failure pattern and ductile character .

2. Synthesis of Phosphopeptides

  • Application : Fmoc-O-phospho-L-serine is used in the synthesis of phosphopeptides .
  • Method : This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .
  • Results : The monoprotected phosphoserine residue once incorporated is stable to piperidine .

3. Preparation of Phospholamban and Human Salivary Statherin

  • Application : Fmoc-O-phospho-L-serine is used in the preparation of phospholamban, a 52 residue peptide containing both phosphoserine and phosphothreonine, and human salivary statherin, a 42 residue phosphoserine peptide .
  • Method : This derivative can be introduced using standard activation methods .
  • Results : The monoprotected phosphoserine residue once incorporated is stable .

4. Synthesis of Phosphopeptides Under Microwave Conditions

  • Application : Fmoc-O-phospho-L-serine is used in the synthesis of phosphopeptides under microwave conditions .
  • Method : β-piperidinylalanine formation has been shown to occur during Fmoc deprotection of N-terminal Ser (PO (OBzl)OH), particularly under microwave conditions .
  • Results : The monoprotected phosphoserine residue once incorporated is stable .

5. Preparation of Phospholamban and Human Salivary Statherin

  • Application : Fmoc-O-phospho-L-serine is used in the preparation of phospholamban, a 52 residue peptide containing both phosphoserine and phosphothreonine, and human salivary statherin, a 42 residue phosphoserine peptide .
  • Method : This derivative can be introduced using standard activation methods .
  • Results : The monoprotected phosphoserine residue once incorporated is stable .

6. Synthesis of Phosphopeptides Under Microwave Conditions

  • Application : Fmoc-O-phospho-L-serine is used in the synthesis of phosphopeptides under microwave conditions .
  • Method : β-piperidinylalanine formation has been shown to occur during Fmoc deprotection of N-terminal Ser (PO (OBzl)OH), particularly under microwave conditions .
  • Results : The monoprotected phosphoserine residue once incorporated is stable .

Safety And Hazards

Fmoc-O-phospho-L-serine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDJNCRIHRFKML-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427284
Record name Fmoc-O-phospho-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-phospho-L-serine

CAS RN

158171-15-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158171-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-O-phospho-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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